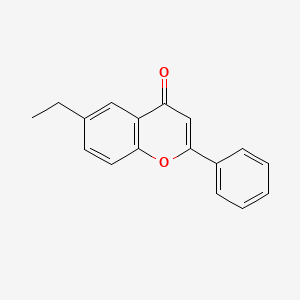

6-Ethylflavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Ethyl-2-phenyl-chromen-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is notable for its structural framework, which is significant in medicinal chemistry and synthetic organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-phenyl-chromen-4-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .

Industrial Production Methods: Industrial production of 6-Ethyl-2-phenyl-chromen-4-one follows similar synthetic routes but often employs more efficient and scalable methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Analyse Chemischer Reaktionen

Reaktionstypen: 6-Ethyl-2-phenyl-chromen-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten typischerweise Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogene (Chlor, Brom) in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von halogenierten oder nitrierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

6-Ethylflavone exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry. Research has demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent.

- Anti-inflammatory Activity :

- Antioxidant Properties :

-

Anticancer Effects :

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . Further investigations are needed to elucidate its specific pathways and efficacy against different cancer types.

Therapeutic Applications

The therapeutic potential of this compound extends into various domains:

- Cancer Therapy :

- Cardiovascular Health :

Agricultural Applications

In agriculture, flavonoids like this compound are recognized for their roles in plant defense mechanisms and growth regulation:

- Pesticidal Properties :

- Plant Growth Regulation :

Case Studies

Several case studies have documented the applications of this compound:

- Case Study on Anti-inflammatory Effects :

-

Case Study on Anticancer Activity :

- In vitro studies demonstrated that treatment with this compound led to a marked decrease in viability of breast cancer cells compared to control groups. The mechanism involved activation of apoptotic pathways, indicating its potential as a chemotherapeutic agent.

-

Case Study on Agricultural Use :

- Field trials assessing the efficacy of this compound as a natural pesticide revealed significant reductions in pest populations without adversely affecting beneficial insects. This highlights its potential role in integrated pest management strategies.

Wirkmechanismus

The mechanism of action of 6-Ethyl-2-phenyl-chromen-4-one involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

2-Phenyl-4H-chromen-4-one: Similar structure but lacks the ethyl group at the 6th position.

6-Ethyl-4-phenylchroman-2-one: Similar structure but differs in the position of the carbonyl group.

7-Ethyl-6-phenyl-chromen-4-one: Similar structure but differs in the position of the ethyl group

Uniqueness: 6-Ethyl-2-phenyl-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6th position and the phenyl group at the 2nd position provides distinct properties compared to other chromanone derivatives .

Biologische Aktivität

6-Ethylflavone, a derivative of flavonoids, has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides an overview of its biological activity, supported by research findings and case studies.

This compound (CAS Number: 288401-00-3) is characterized by an ethyl group at the 6th position and a phenyl group at the 2nd position of the chromen-4-one structure. This unique substitution pattern influences its chemical reactivity and biological activity. The compound can interact with various molecular targets, including enzymes and receptors involved in critical biological pathways such as inflammation and oxidative stress.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that flavonoids can enhance endogenous antioxidant defenses, thereby protecting cells from damage.

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies utilizing disc diffusion and microdilution methods showed that it possesses broad-spectrum activity against bacteria and fungi. The presence of flavonoids contributes to this antimicrobial effect, making it a candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects

The compound has shown promising results in modulating inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases.

4. Anticancer Activity

Research has explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and activation of apoptotic pathways .

Case Studies

Several case studies highlight the biological effects of this compound:

-

Case Study 1: Antioxidant Effects in Neuroprotection

A study involving neuronal cells exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests its potential as a neuroprotective agent. -

Case Study 2: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against common skin pathogens. Results indicated a significant reduction in bacterial load within infected wounds, supporting its use as a topical antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Ethyl at C-6 | Antioxidant, antimicrobial, anticancer |

| 2-Phenylchromen-4-one | No ethyl group | Limited bioactivity |

| 7-Ethyl-6-phenylchroman-4-one | Ethyl at C-7 | Varies; less studied |

The unique structure of this compound provides distinct advantages over similar compounds, enhancing its biological activities.

Eigenschaften

CAS-Nummer |

288401-00-3 |

|---|---|

Molekularformel |

C17H14O2 |

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

6-ethyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O2/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

InChI-Schlüssel |

ILUYTTQELSQWNA-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |

Kanonische SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.